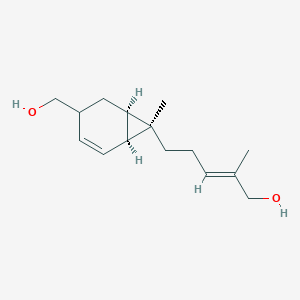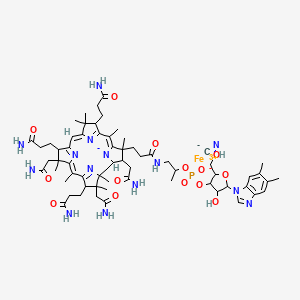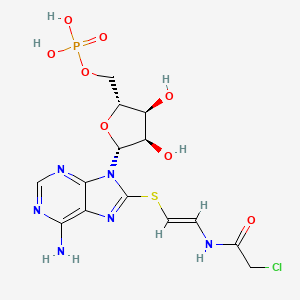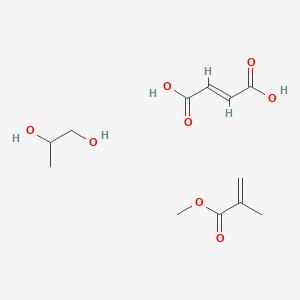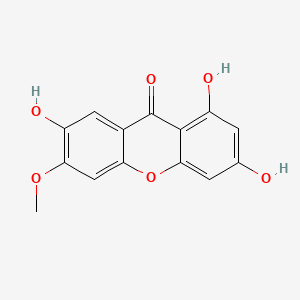
6-Methoxy-1,3,7-trihydroxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoathyriol is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 7 and a methoxy group at position 6. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a polyphenol.
Applications De Recherche Scientifique
Neurotrophic Factor Stimulation
6-Methoxy-1,3,7-trihydroxyxanthone, derived from Polygalae Radix, has been studied for its ability to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures. It significantly increases the levels of NGF and BDNF, both at mRNA and protein levels, suggesting potential benefits in treating psychiatric disorders (Yang et al., 2018).
Antibacterial and EGFR-Tyrosine Kinase Inhibition
Research on various polyhydroxylated xanthones, including 1,3,7-trihydroxyxanthone, has revealed their antibacterial activities against certain bacterial strains. Additionally, their potential in inhibiting the epidermal growth factor receptor (EGFR) of tyrosine kinase has been highlighted (Duangsrisai et al., 2014).
Antioxidation and Vasodilation
Compounds including 1,3,7-trihydroxyxanthone have shown antioxidation and vasodilatation activities in vitro. They demonstrate scavenger activity for reactive oxygen species and can relax contractions in rat thoracic aorta rings (Lin et al., 2005).
Inhibition of LDL Oxidation and Platelet Aggregation
A study exploring the effects of various xanthones, including 1,3,7-trihydroxyxanthone, found that they can inhibit the oxidation of low-density lipoprotein (LDL) and platelet aggregation in human blood, indicating potential cardiovascular benefits (Jantan & Saputri, 2012).
Inhibition of Candida Albicans Secreted Aspartic Proteases
1,3,7-Trihydroxyxanthone has shown inhibitory effects against Candida albicans secreted aspartic proteases, suggesting potential applications in antifungal therapies (Zhang et al., 2002).
Monoamine Oxidase Inhibition
This compound has demonstrated specificity as an inhibitor of type B monoamine oxidase (MAO) in mouse liver mitochondrial studies. This indicates potential applications in neurological and psychiatric conditions where MAO inhibitors are beneficial (Ohishi et al., 2000).
Anti-diabetic and Antioxidant Activities
Studies have indicated that certain xanthones, including 1,3,7-trihydroxyxanthone, exhibit anti-diabetic and antioxidant properties, highlighting their potential in managing diabetes and related oxidative stress (Mahendran et al., 2014).
Propriétés
Numéro CAS |
59092-97-6 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
1,3,7-trihydroxy-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-11-5-10-7(4-8(11)16)14(18)13-9(17)2-6(15)3-12(13)20-10/h2-5,15-17H,1H3 |
Clé InChI |
DHIJSMOHBJPOJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
SMILES canonique |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






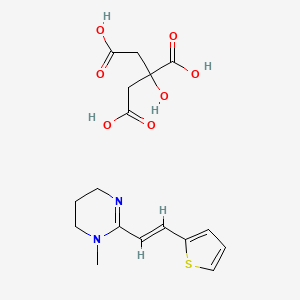

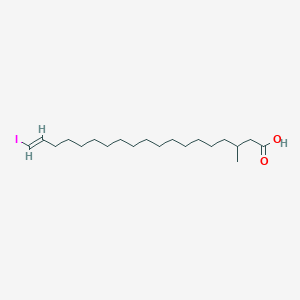


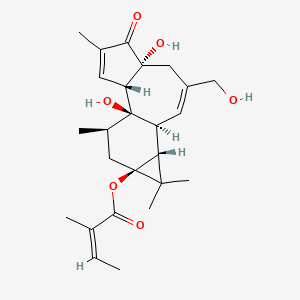
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
